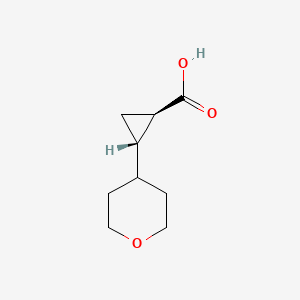

(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-9(11)8-5-7(8)6-1-3-12-4-2-6/h6-8H,1-5H2,(H,10,11)/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKACNPIXDCNTQ-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2CC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1[C@@H]2C[C@H]2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions: (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies and catalytic processes.

Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows for the investigation of stereoselective processes in biological systems.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity. The cyclopropane ring can induce strain in the target molecule, leading to changes in its conformation and function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features and properties of (1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid with analogous compounds:

Physicochemical Properties

- Solubility: The oxan-4-yl group’s oxygen atom enhances water solubility compared to purely aromatic (e.g., chlorophenyl) or alkenyl (e.g., propenyl) substituents. Cyano and hydroxymethyl groups (e.g., (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid, CAS: 66823-04-9) further increase polarity but may reduce bioavailability due to excessive hydrophilicity .

- Lipophilicity (LogP): Estimated LogP values (calculated using fragment-based methods): Oxan-4-yl derivative: ~1.2 (moderate) 2-Chlorophenyl derivative: ~2.8 (high) Cyano derivative: ~0.5 (low)

Biological Activity

(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid is a bicyclic compound characterized by its unique cyclopropane and oxane (tetrahydrofuran) structures. Its biological activity is primarily attributed to the presence of the carboxylic acid functional group, which plays a crucial role in its interactions with various biological systems. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound includes:

- Cyclopropane Ring : Contributes to the compound's rigidity and strain, influencing its reactivity.

- Oxane Moiety : Enhances solubility and may affect enzyme interactions.

- Carboxylic Acid Group : Essential for biological activity, enabling interactions with enzymes and receptors.

The biological activity of this compound involves several mechanisms:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways. For instance, it has shown potential as a probe for studying enzyme mechanisms and protein-ligand interactions.

- Signal Transduction : By binding to receptors or other molecular targets, it can influence cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activity Predictions

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

- Therapeutic Potential : The compound may have applications in metabolic regulation and enzyme modulation.

- In Silico Studies : Molecular docking studies suggest that this compound can bind effectively to various enzymes, demonstrating favorable binding affinities. For example, binding constants (Kb) were observed in studies involving ACO2 from Arabidopsis thaliana .

Comparative Analysis with Similar Compounds

A comparison of this compound with similar compounds reveals distinctive features that enhance its biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(oxan-4-yl)propanoic acid | Similar oxane structure | Enzyme modulation |

| Cyclopropane acetic acid | Cyclopropane core | Anti-inflammatory properties |

| 3-hydroxycyclopropane carboxylic acid | Hydroxyl group addition | Antimicrobial effects |

The unique stereochemistry and combination of cyclic structures in this compound contribute to its enhanced binding affinity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Enzyme Interaction Studies : Molecular docking analyses have demonstrated that this compound can effectively bind to enzymes like ACO2, with binding energies indicating strong interactions that could lead to inhibition or modulation of enzymatic activity .

- Therapeutic Applications : The compound's ability to influence metabolic pathways suggests potential uses in drug development focused on diseases related to enzyme dysregulation.

- Comparative Efficacy : Research comparing the compound with known inhibitors has shown promising results in terms of binding affinity and potential therapeutic effects, making it a candidate for further exploration in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.